Specific Optical Rotation: (R)-Enantiomer vs. (S)-Enantiomer
The specific optical rotation of Methyl (R)-(+)-2-isocyanato-3-phenylpropionate is [α]²⁰/D +70° (c = 1.4% in chloroform) [1], which is opposite in sign and substantially different in magnitude from the (S)-enantiomer, which exhibits [α]²⁰/D −80.0° (neat) . This 150° difference in rotation unequivocally confirms the enantiopurity and configurational identity of the compound, a critical parameter for ensuring stereochemical fidelity in asymmetric syntheses.
| Evidence Dimension | Specific Optical Rotation |
|---|---|
| Target Compound Data | [α]²⁰/D +70° (c = 1.4% in chloroform) |
| Comparator Or Baseline | Methyl (S)-(−)-2-isocyanato-3-phenylpropionate: [α]²⁰/D −80.0° (neat) |
| Quantified Difference | Approximately 150° difference in sign and magnitude |
| Conditions | Polarimetry; target measured in chloroform solution; comparator measured neat |
Why This Matters
The specific rotation value is the primary analytical identifier for verifying enantiomeric identity upon receipt, preventing costly synthetic failures due to mis-shipment or use of the wrong stereoisomer.
- [1] Chembase. (R)-(+)-2-异氰酰基-3-苯基丙酸甲酯. Substance ID: 317014. Product Data Sheet. View Source
